molecular formula C9H11FN2 B8156112 N-[(6-Fluoropyridin-3-yl)methyl]cyclopropanamine

N-[(6-Fluoropyridin-3-yl)methyl]cyclopropanamine

Cat. No.: B8156112
M. Wt: 166.20 g/mol
InChI Key: ZGGOGIJAYFVSHE-UHFFFAOYSA-N
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Description

N-[(6-Fluoropyridin-3-yl)methyl]cyclopropanamine is a chemical compound with the molecular formula C9H11FN2 It is characterized by the presence of a fluoropyridine ring attached to a cyclopropanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-Fluoropyridin-3-yl)methyl]cyclopropanamine typically involves the reaction of 6-fluoropyridine-3-carbaldehyde with cyclopropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up to accommodate higher volumes, with considerations for cost-effectiveness, safety, and environmental impact. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

N-[(6-Fluoropyridin-3-yl)methyl]cyclopropanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield N-[(6-Fluoropyridin-3-yl)methyl]cyclopropanone, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N-[(6-Fluoropyridin-3-yl)methyl]cyclopropanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-[(6-Fluoropyridin-3-yl)methyl]cyclopropanamine involves its interaction with specific molecular targets. The fluoropyridine ring can engage in various interactions, including hydrogen bonding and π-π stacking, which influence its binding affinity and activity. The cyclopropanamine moiety may contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

    N-Fluoropyridinium triflate: Similar in structure but differs in the presence of a triflate group.

    6-Fluoropyridine-3-carbaldehyde: A precursor in the synthesis of N-[(6-Fluoropyridin-3-yl)methyl]cyclopropanamine.

    Cyclopropylamine: Another precursor used in the synthesis.

Uniqueness

This compound is unique due to its combination of a fluoropyridine ring and a cyclopropanamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[(6-fluoropyridin-3-yl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2/c10-9-4-1-7(6-12-9)5-11-8-2-3-8/h1,4,6,8,11H,2-3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGOGIJAYFVSHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CN=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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